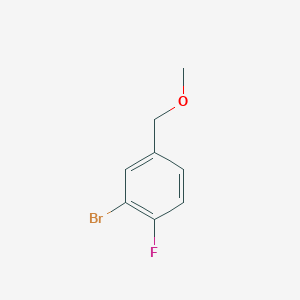
2-Bromo-1-fluoro-4-(methoxymethyl)benzene
Übersicht
Beschreibung
The compound 2-Bromo-1-fluoro-4-(methoxymethyl)benzene is a brominated and fluorinated aromatic compound with a methoxymethyl substituent. This type of compound is of interest due to its potential applications in organic synthesis and material science. The presence of both bromo and fluoro substituents on the benzene ring can influence its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of related brominated methoxymethyl benzene derivatives has been reported in the literature. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . Another related compound, 5-[2-(methoxymethyl)-1-naphthyl]-11H-benzo[b]fluorene, was synthesized via benzannulated enyne–allenes and Schmittel cascade cyclization reactions . These studies demonstrate the feasibility of synthesizing complex molecules with methoxymethyl and bromo substituents on an aromatic ring.
Molecular Structure Analysis
The molecular structure of bromo- and bromomethyl-substituted benzenes has been extensively studied using X-ray crystallography. These studies reveal the importance of Br···Br, C–H···Br, and C–Br···π interactions in determining the packing motifs and crystal structures of these compounds . Such interactions are crucial for understanding the physical properties and reactivity of the compound .
Chemical Reactions Analysis
Brominated aromatic compounds are known to undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford the corresponding methoxymethyl-substituted arylphenols in high yields . This indicates that the bromo substituents in such compounds can be utilized for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the substituents on the benzene ring. For instance, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid show that two-dimensional architectures are formed principally by C–H···O hydrogen bonds, with additional Br···O and π–π interactions contributing to the stability of the crystal structures . These interactions can affect the melting point, solubility, and other physical properties of the compound. Additionally, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves several steps including bromination and hydrolysis, indicating that the physical properties such as purity and yield are critical in the synthesis process .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-fluoro-4-(methoxymethyl)benzene is a chemical compound with the molecular formula C8H8BrFO . . This compound is used in various scientific fields, particularly in chemical synthesis .
-
Organic Synthesis : This compound can be used as a building block in the synthesis of more complex organic molecules . The presence of bromine and fluorine atoms makes it a good candidate for halogen exchange reactions, which are commonly used in the synthesis of pharmaceuticals and agrochemicals.
-
Biochemical Research : 2-Bromo-4-fluoro-1-(methoxymethyl)benzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-fluoro-4-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVRUQXKXJMOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377723 | |
| Record name | 2-bromo-1-fluoro-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-fluoro-4-(methoxymethyl)benzene | |
CAS RN |
887268-22-6 | |
| Record name | 2-Bromo-1-fluoro-4-(methoxymethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-1-fluoro-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-aminoethyl)amino]-6-methyl-9H-xanthen-9-one](/img/structure/B1333083.png)
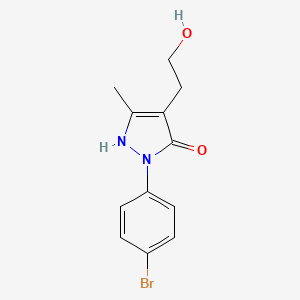
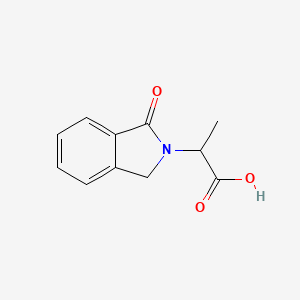
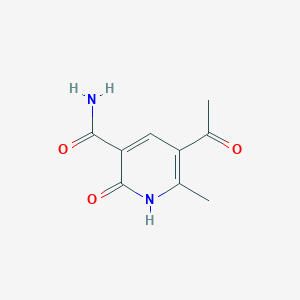
![3-[2-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1333090.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1333092.png)
![3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1333094.png)
![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfanyl)phenyl]hydrazono}acetonitrile](/img/structure/B1333097.png)
![2-[2-(1,3-Benzodioxol-5-yl)hydrazono]-2-(tert-butylsulfonyl)acetonitrile](/img/structure/B1333098.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

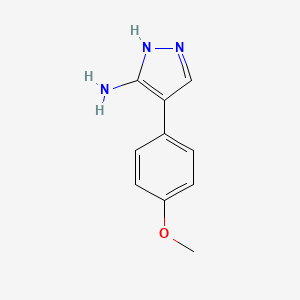
![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)